molecular formula C22H18N2OS2 B2748450 N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-(phenylthio)propanamide CAS No. 476634-43-2

N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-(phenylthio)propanamide

Cat. No.: B2748450
CAS No.: 476634-43-2
M. Wt: 390.52
InChI Key: PWGSPQLTEUDYLD-UHFFFAOYSA-N
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Description

N-(3-(Benzo[d]thiazol-2-yl)phenyl)-3-(phenylthio)propanamide is a benzothiazole-derived compound characterized by a propanamide backbone linking a benzo[d]thiazol-2-yl-substituted phenyl group and a phenylthio moiety. The benzothiazole core is a privileged scaffold in medicinal chemistry due to its diverse biological activities, including anticancer, anti-inflammatory, and kinase inhibitory properties .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2OS2/c25-21(13-14-26-18-9-2-1-3-10-18)23-17-8-6-7-16(15-17)22-24-19-11-4-5-12-20(19)27-22/h1-12,15H,13-14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWGSPQLTEUDYLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-(phenylthio)propanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Attachment of the phenyl group: This step may involve a Suzuki coupling reaction or a similar cross-coupling method.

    Formation of the propanamide linkage: This can be done by reacting the intermediate with a suitable acylating agent, such as propanoyl chloride, under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-(phenylthio)propanamide depends on its specific interactions with molecular targets. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.

    Pathways Involved: The compound may modulate specific biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Structural Analogs and Modifications

The following table summarizes key structural analogs and their modifications:

Compound Name Structural Modifications vs. Target Compound Key Features Reference
N-(Benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(phenylthio)propanamide hydrochloride Addition of dimethylaminopropyl group to the benzothiazole nitrogen Enhanced solubility due to tertiary amine; potential for improved bioavailability
N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride Fluorine substitution at benzothiazole C6; dimethylaminopropyl group Fluorine enhances metabolic stability; altered electronic properties
N-(Benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)propanamide (11) Phenylthio replaced with 4-methoxyphenyl Methoxy group improves lipophilicity; reported anticancer activity
N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (31) Benzothiazole replaced with thiazole; furan substituent Dual heterocyclic system; potent KPNB1 inhibition and anticancer activity
Key Observations:
  • Substituent Effects : The addition of electron-withdrawing groups (e.g., fluorine in ) or electron-donating groups (e.g., methoxy in ) alters electronic profiles and binding interactions.
  • Bioavailability: Tertiary amine modifications (e.g., dimethylaminopropyl in ) enhance solubility, critical for oral administration.
  • Core Heterocycle Replacement : Replacing benzothiazole with thiazole (as in ) reduces planarity but maintains bioactivity, suggesting flexibility in scaffold design.
Key Observations:
  • Reaction Efficiency : Amide couplings (e.g., compound 11) generally yield higher outputs (59%) compared to acrylamide syntheses (16%) due to milder conditions .
  • Catalytic Methods : Suzuki reactions (used in ) enable precise functionalization but may require optimization for scalability.
Key Observations:
  • Potency Trends : Fluorinated derivatives (e.g., ) often exhibit enhanced potency due to improved target binding and metabolic stability.
  • Therapeutic Scope : CDK7 inhibitors () and kinase-targeting analogs () highlight the versatility of benzothiazole-propanamide hybrids in oncology.

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-(phenylthio)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article summarizes the biological activities, mechanisms of action, and relevant research findings associated with this compound.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : The compound has shown effectiveness against several bacterial strains.
  • Antifungal Properties : Studies have indicated its potential against fungal pathogens.
  • Cytotoxic Effects : Preliminary assessments suggest that it may possess cytotoxic properties against certain cancer cell lines.

Antimicrobial and Antifungal Activity

A study conducted on similar thiazole derivatives demonstrated notable antimicrobial effects. For instance, compounds structurally related to this compound exhibited Minimum Inhibitory Concentrations (MICs) comparable to standard antimicrobial agents.

Table 1: Antimicrobial Activity of Related Compounds

Compound IDBacterial StrainMIC (μg/mL)Reference
2dStaphylococcus aureus15
2eCandida albicans1.23
3fEscherichia coli30

Cytotoxicity Studies

Cytotoxicity assessments using NIH/3T3 cell lines revealed that derivatives of the compound had varying degrees of cytotoxic effects. The IC50 values were determined to evaluate the potency of these compounds.

Table 2: Cytotoxicity Data

Compound IDCell LineIC50 (μM)Reference
2dNIH/3T3148.26
2eNIH/3T3187.66
DoxorubicinNIH/3T3>1000

The biological activity of this compound may be attributed to its ability to interact with specific cellular targets, such as enzymes involved in metabolic pathways or cellular signaling mechanisms. For instance, studies suggest that similar compounds can inhibit key enzymes like 14α-demethylase, which is crucial in ergosterol biosynthesis in fungi, thereby exerting antifungal effects.

Case Studies and Research Findings

Recent investigations have focused on synthesizing and evaluating the biological properties of thiazole-based compounds. One study synthesized a series of thiazole derivatives and assessed their activity against various pathogens and cell lines, highlighting the promising nature of these compounds in drug development.

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